(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride
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Overview
Description
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a carboxamide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as pyrrolidine or its derivatives.
Amination: The introduction of the amino group at the 3-position of the pyrrolidine ring is achieved through amination reactions. This can be done using reagents like ammonia or amines under suitable conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the amino-substituted pyrrolidine with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Dimethylation: The N,N-dimethylation of the amino group is carried out using methylating agents like methyl iodide or dimethyl sulfate.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides, acyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
®-3-Piperidinamine dihydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(1S,3R,5R)-PIM447 dihydrochloride: Another compound with a similar amine and carboxamide functionality but different ring structure and stereochemistry.
Uniqueness
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2135349-80-1 |
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Molecular Formula |
C7H17Cl2N3O |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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